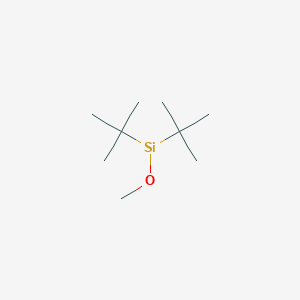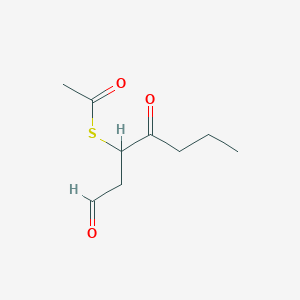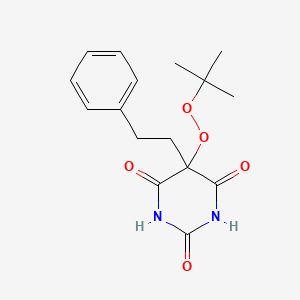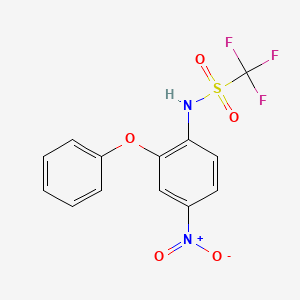
Methoxydi(tert-butyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxydi(tert-butyl)silane, also known as bis(1,1-dimethylethyl)methoxysilane, is an organosilicon compound with the molecular formula C₉H₂₂OSi. It is a colorless liquid that is used in various chemical processes and applications due to its unique properties. The compound is characterized by the presence of a methoxy group and two tert-butyl groups attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxydi(tert-butyl)silane can be synthesized through the reaction of tert-butyl chloride with methoxysilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: In industrial settings, this compound is produced using fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst. This method ensures high yields and purity of the desired silane .
Análisis De Reacciones Químicas
Types of Reactions: Methoxydi(tert-butyl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or ozone.
Substitution: Utilizes nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Hydrosilylation: Produces organosilanes with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methoxydi(tert-butyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of methoxydi(tert-butyl)silane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The methoxy group is hydrolyzed to form a silanol intermediate, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and are influenced by the steric and electronic properties of the tert-butyl groups .
Comparación Con Compuestos Similares
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Triethoxysilane: Contains three ethoxy groups attached to silicon.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups attached to silicon.
Comparison: Methoxydi(tert-butyl)silane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silanes like trimethoxysilane and triethoxysilane, which have smaller alkoxy groups and different reactivity profiles .
Propiedades
Fórmula molecular |
C9H21OSi |
|---|---|
Peso molecular |
173.35 g/mol |
InChI |
InChI=1S/C9H21OSi/c1-8(2,3)11(10-7)9(4,5)6/h1-7H3 |
Clave InChI |
JBUAPGJVTKQOSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)




![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)


